molecular formula C27H44O2 B10788549 7-Keto Cholesterol-d7

7-Keto Cholesterol-d7

Cat. No.: B10788549
M. Wt: 407.7 g/mol
InChI Key: YIKKMWSQVKJCOP-KVZGVLACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Keto Cholesterol-d7 is a deuterated form of 7-Keto Cholesterol, a major oxidized cholesterol product. It is often used as an internal standard for the quantification of 7-Keto Cholesterol in various analytical applications. This compound is significant in the study of lipid metabolism and oxidative stress, particularly in the context of cardiovascular diseases and other chronic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Keto Cholesterol-d7 is typically synthesized through the oxidation of cholesterol. The process involves the use of N-hydroxy derivatives as primary catalysts and transition metal salts as auxiliary catalysts. The reaction is carried out at temperatures ranging from 0 to 120 degrees Celsius using dioxygen or oxygen-enriched gas. After the reaction, the main catalyst is reclaimed for reuse .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, material reutilization, and minimal environmental impact. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Keto Cholesterol-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in lipid metabolism and oxidative stress studies.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself, which is used as an internal standard in various analytical applications .

Mechanism of Action

7-Keto Cholesterol-d7 exerts its effects by incorporating into cellular membranes and influencing lipid metabolism. It induces oxidative stress and inflammation, leading to cellular degeneration. The compound affects various molecular targets and pathways, including the mevalonic acid pathway and cholesterol transport and esterification processes . It also activates the NLRP3 inflammasome, leading to pro-inflammatory responses .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. Its stability and distinct mass make it easily distinguishable from non-deuterated compounds in mass spectrometry analyses .

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1/i1D3,2D3,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKKMWSQVKJCOP-KVZGVLACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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